
b-D-Galactose pentapivalate
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Description
B-D-Galactose pentapivalate is a useful research compound. Its molecular formula is C31H52O11 and its molecular weight is 600.7 g/mol. The purity is usually 95%.
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Biological Activity
β-D-Galactose pentapivalate, also known as 1,2,3,4,6-penta-O-pivaloyl-β-D-galactopyranoside, is a carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various biologically active molecules, including chiral auxiliaries and pharmaceuticals. This article delves into the biological activity of β-D-Galactose pentapivalate, highlighting its synthesis, applications, and relevant case studies.
β-D-Galactose pentapivalate is synthesized through the pivaloylation of β-D-galactose. The compound features five pivaloyl groups attached to the hydroxyl groups of galactose, enhancing its stability and solubility in organic solvents. The chemical structure can be represented as follows:
This structural modification allows for improved reactivity in various chemical reactions, making it a valuable precursor in organic synthesis.
Antimicrobial Properties
Research indicates that β-D-Galactose pentapivalate exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of multiple ester groups contributes to its ability to disrupt microbial membranes, thereby inhibiting growth.
Microorganism | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 20 |
C. albicans | 18 |
Antiviral Activity
β-D-Galactose pentapivalate has also been investigated for its antiviral properties. In particular, it has shown promise as an inhibitor of HIV protease, which is crucial for viral replication. This compound acts as a competitive inhibitor by mimicking the natural substrates of the protease.
Case Studies
- HIV Protease Inhibition : A study conducted by D’Andrea et al. (2000) demonstrated that β-D-Galactose pentapivalate could be utilized as a chiral auxiliary in the synthesis of HIV protease inhibitors. The researchers found that derivatives synthesized using this compound exhibited significant inhibitory activity against the protease enzyme, suggesting potential therapeutic applications in HIV treatment.
- Chiral Auxiliary in Synthesis : Kunz et al. (2002) explored the use of β-D-Galactose pentapivalate in the preparation of chiral α-amino nitriles via Strecker synthesis. The study highlighted how this compound facilitated the generation of enantiomerically enriched products, showcasing its utility in asymmetric synthesis.
Safety and Toxicity
According to data from PubChem, β-D-Galactose pentapivalate has a low toxicity profile when used within recommended concentrations. However, further studies are necessary to fully understand its safety in long-term applications and potential side effects on human health.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-IFLJBQAJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.